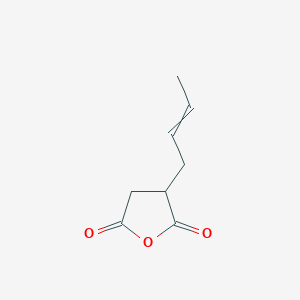

Crotylsuccinic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-but-2-enyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYZOWYCOUNUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Crotylsuccinic Anhydride and Analogous Structures

Established Approaches for Succinic Anhydride (B1165640) Formation Applicable to Crotyl Systems

Traditional methods for forming the succinic anhydride core are well-documented and can be adapted for the synthesis of crotyl-substituted analogs. These approaches typically involve the formation of the five-membered anhydride ring from acyclic precursors.

Thermally induced reactions, particularly pericyclic reactions, provide a direct route to substituted succinic anhydrides. The Alder-ene reaction is a notable example, where maleic anhydride reacts with an alkene possessing an allylic hydrogen. In the context of crotylsuccinic anhydride synthesis, this would involve the reaction of maleic anhydride with a butene isomer. The reaction proceeds by the transfer of an allylic hydrogen from the "ene" (the butene) to the "enophile" (maleic anhydride), accompanied by the formation of a new carbon-carbon sigma bond, resulting in an alkenylsuccinic anhydride. Maleic anhydride is a common substrate in these reactions, yielding various alkenylsuccinic anhydrides that are used as sizing agents in the paper industry. wikipedia.org

Table 1: Alder-Ene Reaction of Maleic Anhydride with Alkenes

| Ene Reactant | Enophile | Product |

|---|---|---|

| Propene | Maleic Anhydride | Allylsuccinic anhydride |

| Isobutylene | Maleic Anhydride | Isobutenylsuccinic anhydride |

| 2-Butene (B3427860) | Maleic Anhydride | This compound |

A cornerstone of anhydride synthesis is the intramolecular dehydration of the corresponding dicarboxylic acid. For this compound, the precursor would be crotylsuccinic acid. This transformation can be accomplished through several methods:

Thermal Dehydration: Heating the dicarboxylic acid, often at temperatures between 220-270°C, can expel a molecule of water to form the cyclic anhydride. nih.gov

Chemical Dehydrating Agents: More commonly in a laboratory setting, dehydrating agents are used to facilitate the reaction under milder conditions. wikipedia.org Reagents such as acetyl chloride or phosphoryl chloride are effective for this purpose. wikipedia.orgorgsyn.org Acetic anhydride can also be used, as demonstrated in the high-yield synthesis of succinic anhydride from succinic acid. youtube.com Recently, electrochemical dehydration has emerged as a method that avoids conventional dehydrating reagents. researchgate.netkit.edu

Table 2: Common Dehydrating Agents for Succinic Acid Derivatives

| Dehydrating Agent | General Conditions | Reference |

|---|---|---|

| Acetyl Chloride | Refluxing mixture | orgsyn.org |

| Phosphoryl Chloride | Heating | orgsyn.org |

| Acetic Anhydride | Heating at ~105°C | youtube.com |

| Thermal | High temperatures (e.g., >200°C) | nih.gov |

| Electrochemical | Constant current electrolysis | researchgate.netkit.edu |

This method involves the nucleophilic acyl substitution between a carboxylate anion and a more reactive carboxylic acid derivative, typically an acyl halide. pressbooks.pubmasterorganicchemistry.com The reaction provides a versatile route to both symmetric and mixed anhydrides. To synthesize this compound, one could react the sodium salt of crotylsuccinic acid with crotylsuccinyl chloride. The mechanism involves the attack of the carboxylate oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the departure of the chloride leaving group. youtube.com A weak base like pyridine (B92270) is often used to neutralize the HCl byproduct, driving the reaction to completion. pressbooks.pub

Advanced Synthetic Strategies for this compound Scaffolds

Modern synthetic chemistry offers more sophisticated and often more efficient routes to anhydride scaffolds, including those incorporating a crotyl group. These methods frequently employ transition-metal catalysis or focus on the precise, selective introduction of the desired functional group.

Transition-metal catalysis provides powerful tools for inserting carbon monoxide (CO) into organic molecules, a process known as carbonylation. ethernet.edu.et These reactions are advantageous as CO is an inexpensive C1 building block. ethernet.edu.et The synthesis of succinic anhydrides has been achieved through the carbonylation of various substrates.

Carbonylation of Unsaturated Carboxylic Acids: A cobalt-catalyzed system has been reported for the carbonylation of acrylic acid to succinic anhydride under mild conditions (90 °C and 16 bar of CO/H₂). chemrxiv.orgresearchgate.net This suggests that a similar strategy applied to a crotyl-containing unsaturated acid could yield this compound.

Carbonylation of β-Lactones: A highly active and selective catalyst, [(salen)Al(THF)₂][Co(CO)₄], has been shown to carbonylate β-lactones to succinic anhydrides with high yield. researchgate.net For example, (R)-β-butyrolactone is converted to (S)-methylsuccinic anhydride. This pathway indicates that a suitably substituted β-lactone could serve as a precursor to this compound.

These catalytic methods represent a significant advancement, often proceeding with high selectivity and efficiency under milder conditions than traditional approaches. nih.gov

Table 3: Examples of Catalytic Carbonylation for Succinic Anhydride Synthesis

| Substrate | Catalyst System | Product | Reference |

|---|---|---|---|

| Acrylic Acid | [Co₂(CO)₈] / dcpe | Succinic Anhydride | chemrxiv.orgresearchgate.net |

| β-Propiolactone | [(salen)Al(THF)₂][Co(CO)₄] | Succinic Anhydride | researchgate.net |

| (R)-β-Butyrolactone | [(salen)Al(THF)₂][Co(CO)₄] | (S)-Methylsuccinic Anhydride | researchgate.net |

Instead of building the anhydride ring onto a crotyl-containing precursor, an alternative strategy involves introducing the crotyl group onto a pre-existing succinic anhydride framework or a related precursor. This requires chemoselective reactions that target a specific position for C-C bond formation.

The crotyl group is a but-2-en-1-yl moiety and can be introduced using various organometallic reagents. wikipedia.org Crotylboronates, for instance, are widely used for the crotylation of aldehydes. wikipedia.orgacs.org The reaction proceeds via a cyclic, chair-like transition state, which allows for a high degree of stereocontrol. chemtube3d.com A synthetic route could therefore involve a succinic anhydride derivative bearing an aldehyde group, which would then undergo a diastereoselective crotylation reaction.

Another approach involves the generation of crotyl anions from 2-butene using organometallic bases like alkyl lithium at low temperatures. wikipedia.org These nucleophilic anions could then be used in an Sₙ2 reaction with a succinic anhydride derivative containing a suitable leaving group to attach the crotyl moiety. Such methods offer precise control over the introduction of the functional group, which is a hallmark of advanced synthetic strategies.

Control of Regio- and Stereoselectivity in this compound Synthesis

The control of regioselectivity (the location of the new bond and the position of the resulting double bond) and stereoselectivity (the three-dimensional arrangement of atoms) is a crucial aspect of synthesizing this compound. These outcomes are dictated by the structure of the starting butene and the nature of the reaction conditions, particularly temperature and the presence of catalysts.

The ene reaction proceeds through a concerted, cyclic transition state. rsc.org In thermal, uncatalyzed reactions, the regioselectivity is generally governed by the steric accessibility of the allylic hydrogen atoms on the ene component. The established order of reactivity for hydrogen abstraction is primary > secondary > tertiary. wikipedia.org

1-Butene: This substrate has two sets of allylic hydrogens: two secondary hydrogens on C3 and three primary hydrogens on the terminal methyl group (C4). However, only the hydrogens on C3 are allylic to the double bond and can participate in the ene reaction. Abstraction of a C3 hydrogen leads to the formation of (E)-pent-2-enylsuccinic anhydride.

cis- and trans-2-Butene: Both isomers have six equivalent, primary allylic hydrogens on their two methyl groups. The reaction of either isomer with maleic anhydride yields the same constitutional isomer: (E)-1-methylbut-2-enylsuccinic anhydride.

Stereoselectivity in thermal ene reactions is often controlled by the transition state geometry. Studies on analogous systems suggest that a concerted mechanism with an exo transition state is generally favored, which influences the relative stereochemistry of the substituents on the newly formed succinic anhydride ring. rsc.org For instance, the reaction with trans-dec-5-ene is believed to proceed through an exo transition state, while the cis-isomer may favor an endo transition state due to steric hindrance. rsc.org

Lewis acid catalysis can significantly alter both the rate and selectivity of the ene reaction, allowing it to proceed at much lower temperatures. wikipedia.orgnih.gov Lewis acids, such as alkylaluminum halides (e.g., Me₂AlCl), coordinate to the carbonyl oxygen of the maleic anhydride, making it a more potent enophile. wikipedia.org This increased reactivity can also change the regiochemical outcome by altering the electronic properties and steric demands of the transition state. wikipedia.org While high temperatures in thermal reactions might lead to a mixture of products or isomerization, Lewis acid catalysis can provide higher yields of a single regioisomer under milder conditions. wikipedia.org

| Butene Isomer | Reaction Condition | Major Product | Selectivity Notes |

|---|---|---|---|

| 1-Butene | Thermal | (E)-Pent-2-enylsuccinic anhydride | Regioselectivity is driven by the abstraction of the allylic secondary proton. |

| cis-2-Butene | Thermal | (E)-1-Methylbut-2-enylsuccinic anhydride | Stereochemistry of the product's double bond is typically trans (E). The transition state may be influenced by steric factors. rsc.org |

| trans-2-Butene | Thermal | (E)-1-Methylbut-2-enylsuccinic anhydride | Generally proceeds through a favored exo transition state. rsc.org |

| Generic Alkene | Lewis Acid Catalyzed (e.g., Me₂AlCl) | Varies | Allows for significantly lower reaction temperatures and can enhance both regio- and stereoselectivity compared to thermal methods. wikipedia.org |

Green Chemistry Approaches to this compound Production

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. These principles are applicable to the production of this compound and its analogs, focusing on renewable feedstocks, atom economy, and safer reaction conditions.

Renewable Feedstocks: A key green strategy is the substitution of petrochemical-derived reactants with those from biological sources.

Bio-based Maleic Anhydride: Traditionally derived from benzene (B151609) or n-butane, maleic anhydride can now be produced from renewable platform chemicals like furfural (B47365) or 5-hydroxymethylfurfural, which are obtained from lignocellulosic biomass. rsc.orgrsc.org Life cycle assessments have been conducted on routes starting from bio-based butanol and furfural. rsc.org

Bio-Butene: The butene feedstock can also be sourced from biorefineries through processes like the dehydration of bio-butanol or fermentation pathways.

Alternative Bio-based Routes: Research has demonstrated the synthesis of succinic anhydride directly from bio-based furanic compounds using a visible light-induced oxygenation process, offering a completely different and potentially greener pathway to the core anhydride structure. nih.gov

Greener Reaction Conditions:

Solvent-Free Synthesis: The ene reaction to produce alkenyl succinic anhydrides is often conducted without a solvent at high temperatures (e.g., >200°C). wikipedia.org This approach is inherently green as it eliminates the need for potentially hazardous organic solvents like xylene, thereby reducing waste and simplifying product purification. core.ac.uk While solvents can sometimes help control side reactions, solvent-free methods offer higher atom economy and lower environmental impact. core.ac.uk

Catalysis: Employing efficient catalysts not only lowers energy demands but also can increase selectivity, leading to less waste and fewer purification steps. While traditional Lewis acids may have their own environmental concerns, the development of more benign and recyclable catalysts is an active area of research.

Process Optimization: Simple process modifications, such as conducting the reaction in a single phase by using a portion of the hydrogenated product (alkyl succinic anhydride) as a solvent for the reactants, can improve efficiency and prevent issues like the sublimation of maleic anhydride. google.com

| Green Strategy | Description | Advantages | Relevance to this compound |

|---|---|---|---|

| Use of Renewable Feedstocks | Replacing petroleum-based butene and maleic anhydride with bio-derived equivalents. | Reduces reliance on fossil fuels, lowers carbon footprint, utilizes sustainable resources. | Both bio-butene and bio-maleic anhydride (from furfural) are viable green starting materials. rsc.orgrsc.org |

| Solvent-Free Reaction | Conducting the ene reaction by heating the neat reactants without any solvent. rsc.org | Eliminates solvent waste, simplifies purification, improves atom economy. | This is a common and established method for producing alkenyl succinic anhydrides. core.ac.uk |

| Catalysis | Employing Lewis acids or other catalysts to accelerate the reaction. | Lowers reaction temperature, reduces energy consumption, can improve yield and selectivity. wikipedia.org | Lewis acid catalysis allows the reaction to proceed at milder conditions than thermal synthesis. |

| Alternative Synthetic Pathways | Developing novel routes from different bio-based platforms, such as the photocatalytic oxygenation of furanic compounds. nih.gov | May offer milder conditions, higher selectivity, and a more direct route from biomass. | This approach could bypass the traditional ene reaction, offering a novel green route to the succinic anhydride moiety. |

Reaction Mechanisms and Mechanistic Investigations of Crotylsuccinic Anhydride Reactivity

Nucleophilic Acyl Substitution Pathways of Crotylsuccinic Anhydride (B1165640)

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including anhydrides. This class of reaction involves the addition of a nucleophile to one of the carbonyl carbons of the anhydride, followed by the elimination of a leaving group. For crotylsuccinic anhydride, this results in the opening of the anhydride ring.

The general mechanism proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral alkoxide intermediate. Subsequently, the carbonyl group is reformed by the elimination of the carboxylate leaving group, which is then protonated to yield a carboxylic acid and the substituted product.

The reaction of this compound with alcoholic nucleophiles leads to the formation of monoesters of crotylsuccinic acid. This esterification process is a classic example of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the ester and a carboxylic acid.

The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the alcohol. In basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon.

The general steps for the uncatalyzed esterification of this compound are:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks one of the carbonyl carbons of the this compound.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken.

Ring Opening and Proton Transfer: The anhydride ring opens as the electrons from the oxygen atom of the original anhydride reform a carbonyl double bond, leading to the departure of a carboxylate leaving group. A proton is then transferred from the attacking alcohol moiety to the carboxylate, resulting in the final ester and carboxylic acid products.

The reaction of this compound with primary or secondary amines results in the formation of the corresponding amides. This amidation reaction follows a similar nucleophilic acyl substitution pathway as esterification. Amines are generally more nucleophilic than alcohols, so the reaction often proceeds readily without the need for a catalyst.

The mechanism involves the following steps:

Nucleophilic Attack: The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks one of the carbonyl carbons of the this compound.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening and Proton Transfer: The ring opens, and a proton is transferred from the nitrogen atom to the oxygen of the resulting carboxylate, yielding the final amide and carboxylic acid.

It should be noted that with sufficient heat, an intramolecular reaction between the newly formed amide and the carboxylic acid can occur, leading to the formation of a cyclic imide and the elimination of water.

Hydrolysis of this compound results in the formation of crotylsuccinic acid, a dicarboxylic acid. This reaction is another example of nucleophilic acyl substitution, with water acting as the nucleophile. The reaction is typically slow at neutral pH but is accelerated by the presence of acid or base catalysts.

The mechanism for the hydrolysis is as follows:

Nucleophilic Attack: A water molecule attacks one of the carbonyl carbons of the this compound.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the attacking water molecule to the carboxylate group, resulting in the formation of the dicarboxylic acid, crotylsuccinic acid.

| Reaction Type | Nucleophile | Product(s) | General Conditions |

| Esterification | Alcohol (R-OH) | Monoester and Carboxylic Acid | Acid or Base Catalysis |

| Amidation | Amine (R-NH2) | Amide and Carboxylic Acid | Generally uncatalyzed |

| Hydrolysis | Water (H2O) | Dicarboxylic Acid | Acid or Base Catalysis |

Reactivity Profiles of the Crotyl Unsaturation in this compound

The crotyl group in this compound introduces a site of unsaturation, which allows for a distinct set of reactions, primarily involving the carbon-carbon double bond.

This compound is synthesized via an ene reaction between maleic anhydride and butene. The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). In the synthesis of this compound, butene acts as the ene and maleic anhydride is the enophile.

The mechanism of the ene reaction is generally considered to be concerted, proceeding through a cyclic transition state. semanticscholar.org This involves the formation of a new sigma bond, the migration of the double bond in the ene, and the transfer of an allylic hydrogen to the enophile. The reaction typically requires elevated temperatures. google.com

Kinetic studies of the ene reaction between maleic anhydride and various alkenes have shown that the reaction follows second-order kinetics. rsc.org The use of Lewis acid catalysts can promote the reaction, allowing it to proceed at lower temperatures. nih.gov The transition state can be influenced by steric factors, with different isomers of the alkene potentially favoring different transition state geometries (exo or endo). semanticscholar.org

| Parameter | Description |

| Reaction Type | Ene Reaction |

| Ene | Butene |

| Enophile | Maleic Anhydride |

| Mechanism | Concerted, cyclic transition state |

| Conditions | High temperatures (>200 °C) or Lewis acid catalysis |

The double bond in the crotyl group of this compound can participate in radical reactions, most notably in polymerization processes. In the presence of a free radical initiator, alkenyl succinic anhydrides can undergo polymerization. google.com

The mechanism of free-radical polymerization involves three main stages:

Initiation: A free radical initiator (e.g., a peroxide) decomposes upon heating to generate free radicals. These radicals then add to the double bond of the crotyl group, creating a new radical species.

Propagation: The newly formed radical adds to the double bond of another this compound molecule, and this process repeats, leading to the growth of a polymer chain. This step is the "propagation" of the radical chain.

Termination: The polymerization process is terminated when two growing radical chains combine, or through other termination pathways.

Alkenyl succinic anhydrides can be copolymerized with other vinyl monomers, such as maleic anhydride or styrene, in the presence of a free radical catalyst. google.com This results in a polymer where the succinic anhydride groups are not part of the main polymer backbone. The polymerization is typically carried out by heating the monomers in the presence of a suitable free radical initiator. google.com

Mechanistic Insights into Complex Reactions Involving this compound Analogues

The reactivity of cyclic anhydrides, including analogues of this compound, extends to complex transformations such as multicomponent reactions (MCRs). These reactions are highly efficient, allowing the synthesis of complex molecules in a single step from three or more reactants. baranlab.org Mechanistic understanding of these processes is crucial for controlling selectivity and expanding their synthetic utility.

Multicomponent Reaction Frameworks Incorporating Cyclic Anhydrides

Cyclic anhydrides are valuable building blocks in various MCRs, where they can act as mild acylating agents or participate in cycloaddition and nucleophilic addition processes. researchgate.net Their ability to engage in one-pot cascade reactions has led to the development of novel synthetic routes to diverse heterocyclic compounds. acs.org

One of the most well-studied MCRs involving cyclic anhydrides is the Castagnoli-Cushman reaction (CCR), which involves the reaction of a cyclic anhydride with an imine. researchgate.netnih.gov The mechanism is believed to proceed through a stepwise pathway involving a zwitterionic intermediate. acs.org This intermediate is formed from the nucleophilic attack of the imine on the anhydride. Subsequent tautomerization to an enolate and intramolecular cyclization leads to the formation of carboxy-substituted lactams. acs.org The stereochemical outcome of the CCR can be highly dependent on the reaction conditions and the nature of the substituents on both the anhydride and the imine. acs.orgresearchgate.net For example, reactions with homophthalic anhydrides often exhibit high kinetic diastereoselectivity. acs.org

Cyclic thioanhydrides can also serve as key components in three-component coupling sequences. acs.org The reaction of a cyclic thioanhydride with an amine generates an amide functionalized with a thioacid, which can then be trapped in situ by an electron-deficient azide or sulfonamide. acs.org

Furthermore, isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, represent another important class of MCRs. ebrary.netresearchgate.netnih.gov In the Passerini three-component reaction (P-3CR), a carboxylic acid, a carbonyl compound, and an isocyanide combine to form an α-acyloxycarboxamide. ebrary.netnih.gov The Ugi four-component reaction (U-4CR) extends this by incorporating a primary amine, yielding an α-acylaminoamide product. ebrary.netnih.gov While these reactions typically use carboxylic acids, the underlying principles involving the formation of a mixed anhydride intermediate are relevant to the reactivity of cyclic anhydrides in similar transformations. ebrary.net The mechanism of the Ugi reaction is thought to involve the initial formation of an imine, which is then protonated and attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate to form an intermediate that rearranges to the final product. nih.gov

Role of Catalysts (e.g., Lewis Acids) in Modulating this compound Reactivity

Catalysts, particularly Lewis acids, play a significant role in modulating the reactivity of cyclic anhydrides by enhancing their electrophilicity. Lewis acids coordinate to the carbonyl oxygen of the anhydride, making the carbonyl carbon more susceptible to nucleophilic attack. This strategy has been employed in various transformations, including ene reactions and ring-opening polymerizations.

In the ene reaction between maleic anhydride (an analogue of this compound) and an alkene, Lewis acids are effective catalysts. nsf.govcore.ac.uk They function by complexing with the enophile (maleic anhydride), which makes it more electron-deficient and promotes the reaction. google.com Computational studies have shown that Lewis acids like aluminum chloride (AlCl₃) can significantly lower the activation energy of the ene reaction. nsf.gov The choice of Lewis acid is critical and depends on the specific reactants, as some may require stronger acids than others. google.com

| Lewis Acid Catalyst | Gibbs Activation Free Energy (kcal/mol) |

|---|---|

| Uncatalyzed | 36.1 |

| AlCl₃ | 22.7 |

| InCl₃ | 22.8 |

| GaCl₃ | 23.5 |

| FeCl₃ | 23.9 |

| ZnCl₂ | 27.3 |

| SnCl₂ | 30.7 |

| TiCl₄ | 36.0 |

Lewis acids are also instrumental in the ring-opening alternating copolymerization (ROAC) of cyclic anhydrides and epoxides to produce polyesters. rsc.orgresearchgate.net Lewis pairs, consisting of a Lewis acid (e.g., zinc dicarbyls) and a Lewis base (e.g., an amine), have shown high activity and selectivity in this process. rsc.orgresearchgate.net The proposed mechanism involves the formation of zwitterionic intermediates that facilitate the alternating incorporation of anhydride and epoxide units into the polymer chain. researchgate.net The Lewis acid activates the epoxide for ring-opening, while the Lewis base can play a role in the initiation and propagation steps.

Computational Chemistry for Mechanistic Elucidation of this compound Reactions

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving this compound and its analogues at a molecular level. ppor.az Techniques such as quantum chemical calculations and molecular dynamics simulations offer deep insights into reaction pathways, transition state structures, and the energetics of these processes. nih.govnih.gov

Quantum Chemical Calculations of Reaction Transition States and Energy Barriers

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the reaction pathways of cyclic anhydrides. acs.orgbas.bgresearchgate.net These calculations allow for the determination of the geometries of reactants, products, and, most importantly, the fleeting transition states that connect them. nih.govmit.edu By calculating the energies of these structures, activation energy barriers can be determined, which are crucial for understanding reaction kinetics. nih.govnih.gov

For instance, computational studies on the aminolysis of succinic anhydride have investigated various possible mechanisms, including concerted versus stepwise pathways and the effects of catalysis. acs.orgresearchgate.net DFT calculations have shown that for the non-catalyzed reaction, a concerted mechanism has a lower activation energy than a stepwise addition/elimination mechanism. acs.org These studies can also model the role of catalysts, revealing how they stabilize transition states and lower the energy barriers. For example, the bifunctional acid-catalyzed aminolysis of succinic anhydride was found to proceed via a favorable stepwise mechanism involving an eight-membered ring in the transition state. acs.org

Similarly, the hydrolysis of cyclic anhydrides has been studied computationally to determine the activation barriers for the ring-opening reaction. nih.gov The mechanism involves the formation of a hydrogen-bonded complex between water and the anhydride, followed by the weakening of the C-O bridge bond and dissociation of the water molecule to form two carboxylic acid groups. nih.gov The calculated activation energies provide a quantitative measure of the reactivity of different anhydrides.

| Anhydride | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Maleic anhydride | +34.3 |

| 4-META | +36.9 |

| Tetrahydrophthalic anhydride | +40.6 |

| Norbornene anhydride | +43.1 |

| Itaconic anhydride | +45.9 |

| Succinic anhydride | +47.7 |

Theoretical studies have also been applied to the unimolecular decomposition of succinic anhydride, predicting a concerted fragmentation mechanism with a significant energy barrier, leading to the formation of carbon monoxide, carbon dioxide, and ethene. nih.gov

Molecular Dynamics Simulations for Dynamic Reaction Pathways

Molecular dynamics (MD) simulations complement static quantum chemical calculations by providing a dynamic picture of chemical processes over time. mdpi.com MD can be used to study the behavior of molecules in solution, including conformational changes, solvent effects, and molecular aggregation, all of which can influence reaction pathways. nih.govnih.gov

For reactions involving this compound, MD simulations can model the approach of reactants and the role of the solvent in stabilizing intermediates and transition states. By simulating the system at the molecular level, researchers can gain insights into the dynamic events leading up to the chemical transformation. For example, simulations can explore the conformational flexibility of the crotyl group and how it might influence the stereochemical outcome of a reaction.

MD simulations have been used to study the crystalline and liquid states of succinic anhydride, providing information on intermolecular interactions and molecular motion. nih.gov An adapted force field allowed for the study of molecular libration and rotational diffusion with increasing temperature, offering a partial kinetic picture of the melting process. nih.gov Such simulations can also be used to investigate the aggregation process of anhydride molecules in solution, which is relevant to understanding reaction conditions and crystal nucleation. nih.gov In the context of polymer chemistry, MD simulations can help elucidate the dynamic covalent exchange and cyclization processes that can occur in polymers derived from cyclic anhydrides. rsc.org

While direct MD simulations of complex reaction pathways can be computationally demanding, they offer invaluable insights into the dynamic nature of chemical reactions that are not accessible from static calculations alone.

Polymerization and Advanced Material Science Applications of Crotylsuccinic Anhydride

Crotylsuccinic Anhydride (B1165640) as a Monomer in Controlled Polymerization

Controlled polymerization techniques are essential for synthesizing polymers with predetermined microstructures, molecular weights, and functionalities. nih.gov The term encompasses various mechanisms where chain termination is suppressed, enabling the precise construction of polymer chains. nih.gov Crotylsuccinic anhydride, with its reactive anhydride ring and a pendant crotyl (butenyl) group, is a promising candidate as a functional monomer in such processes. The anhydride ring can participate in ring-opening polymerizations, while the crotyl group offers a site for post-polymerization modification or for influencing polymer properties.

Ring-Opening Copolymerization (ROCOP) with Epoxides and Carbon Dioxide

The alternating ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a powerful, atom-economical method for synthesizing polyesters with well-defined, perfectly alternating structures. nih.gov This chain-growth route provides excellent control over polymer molecular weight and dispersity, offering an advantage over traditional step-growth polycondensation methods. whiterose.ac.uk Given its structure, this compound is expected to readily copolymerize with various epoxides to produce functional polyesters. The incorporation of carbon dioxide in a terpolymerization process could further lead to the synthesis of poly(ester-co-carbonate)s, materials with tunable properties. tue.nl

The success of epoxide/anhydride ROCOP is highly dependent on the catalyst system. While no catalysts have been specifically reported for this compound, a wide array of highly efficient catalysts have been developed for structurally similar anhydrides like phthalic, maleic, and succinic anhydride. nih.govmdpi.com These systems typically consist of a Lewis acidic metal center, often in combination with a nucleophilic co-catalyst. nih.govescholarship.org

Prominent classes of catalysts applicable to this polymerization include:

Salen-type Complexes: Chromium (III), Aluminum (III), and Manganese (III) complexes with salen or salalen-type ligands are among the most studied catalysts for the ROCOP of epoxides and anhydrides. nih.govmdpi.com They are often used with co-catalysts like 4-(dimethylamino)pyridine (DMAP) or bis(triphenylphosphine)iminium chloride (PPNCl) to achieve high activity and selectivity for the polyester (B1180765). nih.gov

Heterodinuclear Complexes: Catalyst systems featuring two different metal centers, such as Zn(II)Mg(II), Co(III)Na(I), or Al(III)K(I), have shown exceptional activity and synergy. nih.govfrontiersin.org These complexes can operate without a separate co-catalyst and often exhibit higher rates than their homodinuclear counterparts. nih.gov

Bifunctional Catalysts: These advanced systems feature a Lewis acid and a nucleophilic group (e.g., an ammonium salt) covalently tethered within a single molecule. escholarship.org This design enhances catalytic activity and selectivity by pre-organizing the catalytic species, suppressing side reactions, and increasing stability. escholarship.org

Below is a table summarizing catalytic systems used for the ROCOP of various cyclic anhydrides with epoxides, which would be the starting point for developing catalysts for this compound.

| Catalyst Type | Metal Center(s) | Co-catalyst | Anhydride Examples | Epoxide Examples | Reference |

| Salen/Salalen Complexes | Cr(III), Al(III), Mn(III) | DMAP, PPNCl | Phthalic Anhydride, Succinic Anhydride | Cyclohexene Oxide (CHO), Propylene Oxide (PO) | nih.govmdpi.com |

| Heterodinuclear Complexes | Al(III)/K(I) | None | Phthalic Anhydride | CHO, Cyclopentene Oxide | nih.govresearchgate.net |

| Bimetallic Scorpionate | Zn(II) | PPNCl | Phthalic Anhydride, Maleic Anhydride | CHO | mdpi.com |

| Bifunctional Salen | Al(III) | Covalently Tethered Aminocyclopropenium | Carbic Anhydride | Propylene Oxide | escholarship.org |

Specific kinetic and thermodynamic data for the insertion of this compound are not available. However, the general mechanism for anhydride/epoxide ROCOP is well-understood. The process is believed to closely resemble the mechanism for epoxide/CO2 copolymerization. tue.nl The reaction typically proceeds via coordination and activation of the monomer (anhydride or epoxide) to the metal center, followed by nucleophilic attack by the growing polymer chain end. mdpi.com

Kinetic studies on analogous systems, such as the reaction of succinic anhydride with aniline, have shown that such reactions are generally reaction-controlled rather than diffusion-controlled. rit.edu For the polymerization process, key parameters that would need to be determined for this compound include:

Rate Constants: Quantifying the speed of the polymerization under various conditions (catalyst loading, temperature, monomer concentration).

Reaction Order: Determining the dependence of the reaction rate on the concentration of the monomer, catalyst, and co-catalyst.

Activation Energy (Ea): The minimum energy required to initiate the copolymerization, which influences the temperature dependence of the reaction rate. researchgate.net

These parameters are crucial for optimizing reaction conditions to achieve controlled polymerization, high monomer conversion, and desired molecular weights. The pendant crotyl group on the anhydride might introduce steric effects that could influence these kinetic parameters compared to unsubstituted succinic anhydride.

Grafting Reactions onto Polymer Backbones (e.g., for Compatibilization)

Grafting is a versatile polymer modification technique used to covalently bond new polymer chains or functional molecules onto an existing polymer backbone. nih.gov This process can dramatically alter the polymer's properties, such as solubility, surface characteristics, and, crucially, its compatibility with other materials. nih.govresearchgate.net Anhydride-functionalized molecules are widely used for grafting, particularly onto polyolefins and biopolyesters, to enhance their performance and enable their use in blends and composites. nih.govhristov.com

This compound, with its reactive anhydride group, is an excellent candidate for such grafting reactions. The anhydride can react with hydroxyl or amine groups on a polymer backbone to form a stable ester or amide linkage, effectively grafting the molecule onto the substrate.

The grafting of anhydrides onto polymer backbones can be achieved through several mechanisms, most commonly by free-radical reactions in the melt phase, often using a reactive extrusion process. nih.govhristov.comgoogle.com

The general free-radical grafting process involves:

Initiation: A free-radical initiator (e.g., an organic peroxide like dicumyl peroxide) is thermally decomposed to generate primary radicals. nih.gov

Abstraction: The primary radical abstracts a hydrogen atom from the polymer backbone, creating a macroradical.

Addition: The this compound monomer adds to the macroradical. The double bond in the crotyl group could potentially participate in this step, though reaction at the anhydride ring is also possible depending on the substrate and conditions. A more common pathway for anhydrides like maleic anhydride is the direct addition of the anhydride's double bond to the macroradical. Since this compound's double bond is not conjugated with the carbonyl groups, the primary reaction for compatibilization would likely involve the opening of the anhydride ring by functional groups on a second polymer.

Alternatively, in blends containing polymers with functional groups like hydroxyls (e.g., polyesters, starches) or amines (e.g., polyamides), the anhydride ring can open and react directly with these groups without the need for a radical initiator, forming covalent bonds at the interface between the two polymers. nih.gov

Grafting anhydride functionalities onto a polymer backbone serves as a highly effective method for compatibilizing otherwise immiscible polymer blends. nih.govpolygroupinc.com The grafted anhydride acts as an interfacial agent, with the polymer-grafted segment being miscible with one phase and the polar anhydride group (or its reaction product) interacting favorably with the other phase.

Based on extensive research on maleic anhydride-grafted polymers, grafting this compound onto a polymer like poly(lactic acid) (PLA) or poly(butylene succinate) (PBS) would be expected to have the following positive impacts on material performance when blended with a second polymer (e.g., a thermoplastic starch or another polyester): nih.govnih.gov

| Property | Expected Impact of Grafting | Scientific Rationale | Reference (Analogous Systems) |

| Morphology | Reduced domain size of the dispersed phase | The grafted compatibilizer lowers interfacial tension, preventing coalescence and promoting finer dispersion of the polymer phases. | nih.gov |

| Mechanical Properties | Enhanced ductility, toughness, and impact strength | Improved interfacial adhesion allows for more effective stress transfer between the polymer phases, preventing premature failure at the interface. | nih.govnih.gov |

| Thermal Stability | Slight enhancement | Improved adhesion and reduced phase separation can lead to a more stable composite material with slightly increased degradation temperatures. | nih.gov |

| Barrier Properties | Improved barrier to gases and vapors | A more homogeneous and less porous morphology resulting from better compatibilization reduces the pathways for permeant molecules to travel through the material. | nih.gov |

These improvements are critical for developing high-performance polymer blends from biodegradable or renewable resources for applications in demanding fields like food packaging. nih.gov

Crosslinking and Curing Applications of this compound

This compound, a derivative of succinic anhydride featuring a crotyl group, serves as a specialized monomer and crosslinking agent in polymer chemistry. Its bifunctional nature, possessing both a reactive anhydride ring and a polymerizable double bond, allows for the synthesis of complex and highly functional polymeric materials.

Anhydrides are a significant class of curing agents, or hardeners, for epoxy resins, second only to amines in prevalence. azom.com They are employed to create high-performance thermoset systems for demanding applications in aerospace, automotive, and electronics. youtube.comspecialchem.com The curing mechanism involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the resulting carboxylic acid with an epoxide group to form a stable ester linkage. researchgate.net This process continues, building a dense, three-dimensional crosslinked network. researchgate.net

This compound functions within this general mechanism. When used as a hardener, the anhydride ring participates in the crosslinking of the epoxy resin matrix. This reaction typically requires elevated temperatures and often utilizes a catalyst, such as a tertiary amine or an imidazole, to proceed at a practical rate. polymerinnovationblog.comevonik.com The use of anhydride hardeners like this compound imparts distinct properties to the cured epoxy system.

Key Advantages of Anhydride Hardeners in Epoxy Systems:

High Thermal Stability: Cured systems exhibit high glass transition temperatures (Tg), enabling performance at elevated temperatures. polymerinnovationblog.com

Excellent Chemical Resistance: The stable ester bonds formed during curing provide robust resistance to various chemicals. polymerinnovationblog.com

Superior Dielectric Properties: These systems are excellent electrical insulators, making them suitable for electronic encapsulation and insulation materials. youtube.com

Low Curing Exotherm and Shrinkage: The curing reaction is less exothermic and exhibits lower shrinkage compared to many amine-cured systems, which is advantageous for casting large parts and reducing internal stresses. youtube.compolymerinnovationblog.com

Long Pot Life: Formulations generally have a long working time at ambient temperatures, which is beneficial for complex manufacturing processes. youtube.compolymerinnovationblog.com

The aliphatic backbone of the succinic anhydride moiety in this compound can contribute to improved flexibility and toughness in the final polymer compared to more rigid aromatic anhydrides.

Table 1: General Comparison of Anhydride vs. Amine Curing Agents for Epoxy Resins

| Property | Anhydride Curing Agents | Amine Curing Agents |

|---|---|---|

| Cure Conditions | High temperature required (typically 120-200°C) | Can cure at ambient or elevated temperatures |

| Pot Life | Long | Short to moderate |

| Viscosity | Low mixed viscosity | Generally higher viscosity |

| Exotherm | Low | High |

| Glass Transition Temp. (Tg) | High to very high | Moderate to high |

| Mechanical Properties | Excellent strength and modulus | Good overall mechanical properties |

| Chemical Resistance | Excellent | Good to excellent |

| Toxicity | Generally low | Can be a significant concern (sensitizers) |

The unique feature of this compound is the presence of the crotyl group's carbon-carbon double bond. This functionality typically does not participate in the initial epoxy-anhydride curing reaction. Its preservation allows for a secondary curing or crosslinking step, enabling the formation of highly tunable and complex polymeric networks. mdpi.com This "dual-curing" capability is a key strategy for creating materials with tailored properties.

The initial thermoset network is formed via the anhydride-epoxy reaction, establishing the primary mechanical and thermal properties of the material. The pendant crotyl groups distributed throughout this network act as latent reactive sites. These sites can be subsequently crosslinked through various polymerization mechanisms, such as:

Free-Radical Polymerization: Initiated by heat or UV radiation in the presence of a suitable initiator.

Thiol-Ene "Click" Chemistry: A highly efficient and selective reaction with multifunctional thiols, which can proceed under mild conditions.

By controlling the extent of this secondary crosslinking reaction, the final properties of the material can be precisely tuned. mdpi.comresearchgate.net For instance, a higher degree of secondary crosslinking can significantly increase the crosslink density, leading to enhanced stiffness, thermal stability, and solvent resistance. Conversely, a lower degree of secondary crosslinking can yield a more flexible material. This tunability allows for the creation of materials with a gradient of properties or for patterning specific regions within a material.

Functionalization of Polymeric Materials Incorporating this compound Moieties

The incorporation of this compound into a polymer structure provides a versatile platform for subsequent chemical modification, allowing for the precise engineering of material properties.

The final mechanical and thermal properties of a polymer are dictated by its chemical structure, molecular weight, and crosslink density. nih.govresearchgate.netmdpi.com Incorporating this compound-derived units provides multiple levers for engineering these properties.

Impact on Thermal Properties: Anhydride curing agents are known to produce polymers with high thermal stability. The ability to introduce a secondary crosslinking network via the crotyl groups can further elevate the glass transition temperature (Tg) and improve the material's performance at high temperatures. The specific structure of the anhydride and the resulting crosslink density are key factors determining the final thermal characteristics. nih.govresearchgate.net

Impact on Mechanical Properties: The primary epoxy-anhydride network provides a baseline of mechanical performance. The aliphatic nature of the succinic anhydride component can enhance toughness compared to aromatic anhydrides. Subsequent crosslinking of the crotyl groups increases the polymer's modulus and hardness. This dual-network approach can lead to interpenetrating polymer networks (IPNs), which often exhibit a synergistic combination of properties, such as high strength and improved fracture toughness. For example, functionalizing polypropylene with maleic anhydride has been shown to improve compatibility and mechanical performance in composites. mdpi.com

Table 2: Influence of this compound on Polymer Properties

| Structural Feature / Reaction | Effect on Polymer Network | Impact on Material Properties |

|---|---|---|

| Anhydride Ring Opening | Forms primary crosslinked network via ester bonds | Establishes baseline thermal stability (Tg), chemical resistance, and mechanical strength. |

| Aliphatic Backbone | Increases chain flexibility compared to aromatic anhydrides | Can improve toughness and impact resistance. |

| Pendant Crotyl Group | Provides sites for secondary crosslinking | Increases crosslink density, leading to higher modulus, hardness, and elevated Tg. |

| Post-Polymerization Modification | Allows attachment of diverse functional molecules | Enables tailoring of surface properties, biocompatibility, or introduction of new functionalities. |

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of corresponding functional monomers. rsc.orgresearchgate.netrsc.org The pendant double bond of the incorporated this compound moiety is an ideal handle for PPM. researchgate.net After the primary polymer network is formed, these accessible double bonds can be modified using a wide range of chemical reactions with high efficiency and selectivity.

This approach allows for the covalent attachment of various functional molecules to the polymer backbone or network, including:

Biomolecules (e.g., peptides, sugars) to create biocompatible surfaces.

Fluorinated chains for hydrophobic and oleophobic coatings.

Chromophores or fluorophores for optical applications.

Initiating groups for grafting secondary polymer chains ("grafting-from" approach).

The ability to perform these modifications after the main polymer structure is formed provides a modular and versatile route to advanced functional materials. rsc.orgresearchgate.net

Table 3: Potential Post-Polymerization Modification Reactions for Crotyl Groups

| Reaction Type | Reagents | Resulting Functionality | Key Features |

|---|---|---|---|

| Thiol-Ene Reaction | Thiols (R-SH) | Thioether linkage | High efficiency, "click" chemistry, mild conditions |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide group | Introduces a new reactive site for further modification |

| Hydroboration-Oxidation | Borane (BH3), then H2O2/NaOH | Hydroxyl group | Anti-Markovnikov addition of -OH |

| Diels-Alder Cycloaddition | Dienes (e.g., furan, cyclopentadiene) | Cyclic adducts | Forms stable six-membered rings |

| Radical Addition | Various radical sources | C-C or C-X bonds | Versatile method for adding a range of groups |

Crotylsuccinic Anhydride As a Versatile Organic Synthesis Building Block

Strategic Use in the Synthesis of Complex Molecules and Fine Chemicals

Crotylsuccinic anhydride (B1165640) is a valuable building block in organic synthesis due to its bifunctional nature, containing both a reactive anhydride ring and a versatile crotyl side chain. This combination allows for the strategic construction of a wide array of complex molecules and fine chemicals through various synthetic transformations. The anhydride moiety serves as a potent electrophile for reactions with nucleophiles, leading to ring-opened products that can be further manipulated or cyclized. Simultaneously, the crotyl group, with its double bond and chiral center, provides a handle for stereocontrolled modifications and the introduction of further complexity.

Pathways to Substituted Succinimide (B58015) Derivatives

The synthesis of N-substituted succinimides from crotylsuccinic anhydride is a direct and high-yielding process, leveraging the classic reactivity of cyclic anhydrides with primary amines. researchgate.netmdpi.combeilstein-archives.org This transformation is fundamental for creating scaffolds present in numerous biologically active compounds and functional materials.

The general pathway involves a two-step sequence that can often be performed in a one-pot manner:

Ring-Opening Acylation : A primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound ring. This results in the formation of an intermediate crotyl-substituted succinamic acid (an amido-acid). mdpi.com

Cyclodehydration : The intermediate amido-acid is then cyclized to form the stable five-membered succinimide ring. This step involves the elimination of a water molecule and is typically promoted by heating or the addition of a dehydrating agent, such as acetic anhydride or polyphosphate ester. mdpi.combeilstein-archives.org

Table 1: General Synthesis of N-Substituted Crotylsuccinimides

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

|---|

This method is highly versatile, accommodating a wide range of primary amines (aliphatic and aromatic) to produce a diverse library of N-substituted crotylsuccinimides. These products can serve as final targets or as intermediates for more complex structures, with the crotyl group available for subsequent chemical modifications.

Directed Synthesis of Chiral Carboxylic Acids and Esters

The structure of this compound is inherently suited for the directed synthesis of chiral carboxylic acids and esters. The presence of a stereocenter on the crotyl side chain allows for diastereoselective transformations, while the anhydride ring provides a straightforward entry to carboxylic acid and ester functionalities.

Key synthetic strategies include:

Diastereoselective Ring-Opening : The reaction of this compound with a chiral, non-racemic alcohol can proceed with diastereoselectivity. The existing stereocenter on the crotyl group influences the approach of the chiral alcohol, leading to a preferential attack at one of the two carbonyl carbons. This results in a mixture of diastereomeric mono-esters, which can often be separated chromatographically. Subsequent hydrolysis of the separated esters yields enantiomerically enriched carboxylic acids.

Substrate-Controlled Reactions on the Crotyl Group : The anhydride can first be opened with a simple achiral alcohol (e.g., methanol) to give a mono-ester. The stereocenter on the crotyl group can then direct the stereochemistry of subsequent reactions on the double bond. For example, catalytic asymmetric hydrogenation or asymmetric dihydroxylation of the double bond can lead to the formation of a second stereocenter with a predictable configuration relative to the first. This approach is a powerful tool for synthesizing molecules with multiple, well-defined stereocenters.

These methods transform a simple starting material into highly valuable chiral building blocks, which are essential for the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net

Facile Formation of Amide Linkages for Peptide Mimetics and Other Scaffolds

The formation of amide bonds is a cornerstone of medicinal chemistry and materials science. researchgate.net this compound provides a facile route to introduce a succinate-based linker with an appended functional handle (the crotyl group), a common strategy in the design of peptide mimetics and other complex molecular scaffolds.

The reaction involves the nucleophilic attack of an amine, such as the N-terminal amine of a peptide or an amino acid, on the anhydride ring. This reaction proceeds readily under mild conditions, often requiring only a suitable solvent and a non-nucleophilic base to yield the corresponding crotylsuccinamic acid.

This transformation is particularly useful for:

Modifying Peptides : Attaching the crotylsuccinyl group to the N-terminus of a peptide introduces a carboxylic acid and a reactive alkene. The carboxylic acid can be used to attach other molecules, while the alkene can undergo various transformations (e.g., cross-metathesis, Michael addition) to append other functionalities or to cyclize the peptide, thereby creating constrained, biologically active conformations.

Creating Novel Scaffolds : The ring-opening reaction with bifunctional amines can lead to the formation of polymers or complex heterocyclic systems. The crotyl group adds hydrophobicity and a site for further derivatization.

Stereocontrol Strategies in Organic Transformations Involving this compound

Achieving stereocontrol is a central goal in modern organic synthesis. The inherent chirality of this compound makes it an excellent substrate for diastereoselective reactions, where the existing stereocenter influences the formation of new ones.

Strategies for stereocontrol in reactions involving this anhydride fall into two main categories:

Substrate-Controlled Diastereoselectivity : The chiral center on the crotyl side chain creates a diastereotopic environment around the anhydride ring and the double bond.

Ring-Opening Reactions : As mentioned previously, nucleophilic attack on the two carbonyl carbons of the anhydride ring is diastereoselective. A bulky nucleophile will preferentially attack the less sterically hindered carbonyl group, and the stereochemical outcome is dictated by the conformation of the crotyl group. researchgate.net

Reactions of the Alkene : Reagents approaching the double bond of the crotyl group will encounter different steric environments on the two faces of the alkene. This can lead to high diastereoselectivity in reactions such as epoxidation, dihydroxylation, or hydroboration, where the reagent is delivered preferentially to the less hindered face.

Reagent-Controlled Diastereoselectivity : In this approach, a chiral reagent is used to override or enhance the directing effect of the substrate's stereocenter. For example, in the hydrogenation of the crotyl double bond, using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) can lead to the formation of one diastereomer with very high selectivity, regardless of the initial directing preference of the substrate.

By carefully choosing the reaction conditions and reagents, chemists can control the stereochemical outcome of transformations involving this compound to selectively synthesize a desired stereoisomer of a complex target molecule. researchgate.net

Integration into Cascade and Multicomponent Reaction Sequences

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. mdpi.commdpi.com The multiple reactive sites of this compound—the two electrophilic carbonyls and the nucleophilic/electrophilic double bond—make it an ideal component for such processes. researchgate.net

Potential integrations of this compound into these sequences include:

Anhydride-Based MCRs : this compound can participate in MCRs where an amine and another component react in a one-pot process. For instance, in a Passerini-type reaction, the carboxylic acid generated from the initial ring-opening of the anhydride by an amine could potentially react with an isocyanide and an aldehyde in situ.

Ring-Opening/Intramolecular Cascade : A cascade reaction can be designed where the initial nucleophilic ring-opening of the anhydride is followed by an intramolecular reaction involving the crotyl group. For example:

An amine opens the anhydride ring to form a succinamic acid.

Under suitable conditions, the newly formed carboxylate or amide nitrogen could then perform an intramolecular conjugate addition to the double bond of the crotyl group (if activated), or participate in an intramolecular ene reaction, forming a new cyclic structure in a single, stereoselective step. mst.edu

The ability to use this compound in these advanced synthetic strategies highlights its utility as a versatile building block for the rapid and efficient construction of molecular complexity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Substituted Crotylsuccinimide |

| Crotylsuccinamic Acid |

| Acetic anhydride |

| Polyphosphate ester |

| Isocyanide |

Analytical Methodologies and Characterization Techniques in Crotylsuccinic Anhydride Research

Spectroscopic Characterization for Structural Elucidation of Crotylsuccinic Anhydride (B1165640) and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural elucidation of organic compounds, including crotylsuccinic anhydride. omicsonline.orgresearchgate.netspringernature.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.netmdpi.com

In the ¹H NMR spectrum of a related compound, 2-triphenylphosphoranylidenesuccinic anhydride, the methylene (CH₂) protons of the succinic anhydride ring exhibit a singlet at 3.187 ppm in CDCl₃. researchgate.net This is due to weak coupling with the phosphorus atom, a result of the specific synclinal conformation of the C2-C3 bond within the cyclic structure. researchgate.net For this compound, characteristic signals would be expected for the protons of the crotyl group (including methyl and vinyl protons) and the succinic anhydride ring. The chemical shifts and coupling constants of these protons provide definitive information about their connectivity and stereochemistry.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. hmdb.cahmdb.ca Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment (e.g., carbonyl, olefinic, or aliphatic).

Beyond static structural analysis, NMR spectroscopy is an invaluable tool for real-time reaction monitoring. researchgate.netbath.ac.ukmagritek.com By acquiring spectra at regular intervals, the progress of reactions involving this compound can be followed. For instance, in the hydrolysis of acetic anhydride, the decrease in the concentration of the reactant and the increase in the concentration of the product can be quantified by monitoring the changes in the integral intensity of their respective NMR signals over time. magritek.com This allows for the determination of reaction kinetics, including rate constants. magritek.com Similarly, reactions of this compound, such as polymerization or derivatization, can be monitored to understand reaction mechanisms and optimize conditions. bath.ac.uk

Table 1: Representative ¹H NMR Data for a Succinic Anhydride Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 3-CH₂ | 3.187 | singlet | - |

Data for 2-triphenylphosphoranylidenesuccinic anhydride in CDCl₃. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. youtube.com Acid anhydrides, including this compound, exhibit characteristic IR absorption bands. A key feature is the presence of two carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching modes. spectroscopyonline.com For saturated cyclic anhydrides like succinic anhydride, these peaks typically appear in the ranges of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com The spectrum of succinic anhydride itself shows a broad, intense band around 3380 cm⁻¹ (due to O-H stretching of adsorbed water), a C=O feature at 1723 cm⁻¹, and a C-O stretching mode at 1218 cm⁻¹. researchgate.net The presence of the crotyl group in this compound would introduce additional characteristic peaks, such as C=C stretching and C-H stretching and bending vibrations associated with the alkene and alkyl portions of the molecule.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. researchgate.net This makes it particularly useful for identifying symmetric vibrations and bonds that are weak or absent in the IR spectrum. researchgate.net For example, the C=C bond of the crotyl group would be expected to show a strong signal in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound and its derivatives, enabling the confirmation of functional groups and the detection of structural changes during reactions. researchgate.netresearchgate.netnih.govrsc.org

Table 2: Typical Infrared Absorption Frequencies for Cyclic Anhydrides

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Symmetric C=O Stretch | 1870–1845 |

| Asymmetric C=O Stretch | 1800–1775 |

| C-O Stretch | ~1218 |

Based on data for saturated cyclic anhydrides. spectroscopyonline.com

Chromatographic Separation Techniques for Purity and Compositional Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound and its reaction products, various chromatographic methods are employed to assess purity, identify components, and, in the case of polymers, determine molecular weight distributions.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Products and Derivatized Analytes

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. kelid1.ir For the analysis of anhydrides, which can be prone to hydrolysis, GC offers a suitable method, provided the compound is thermally stable. google.com A method for analyzing succinic anhydride purity using GC has been developed, employing a capillary column and a flame ionization detector (FID). google.com The method utilizes a temperature program to achieve separation. google.com

However, for less volatile or thermally labile derivatives of this compound, derivatization may be necessary to increase their volatility for GC analysis. For instance, anhydrides can be reacted with an amine to open the ring, followed by silylation to derivatize the resulting carboxylic acid groups, making them amenable to GC analysis. chromforum.org A similar approach involves methylation with diazomethane before GC analysis. nih.gov

When coupled with mass spectrometry (MS), GC becomes an even more powerful tool (GC-MS). semanticscholar.org As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, providing a mass spectrum that can be used for definitive identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. nih.gov This is particularly useful for identifying impurities and reaction byproducts in this compound samples.

Table 3: Example Gas Chromatography Conditions for Succinic Anhydride Analysis

| Parameter | Condition |

| Column | HP-5 Capillary Column |

| Detector | Flame Ionization Detector (FID) |

| Injection | Split Sampling |

| Temperature Program | Initial 60°C, ramp to 250°C |

| Vaporization Chamber Temp. | 220°C |

| Detector Temperature | 250°C |

Based on a patented method for industrial succinic anhydride. google.com

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Species and Complex Mixtures

Liquid chromatography (LC) is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally sensitive compounds, which may not be suitable for GC. High-performance liquid chromatography (HPLC) is a widely used form of LC.

Anhydrides can be challenging to analyze by reversed-phase LC due to their reactivity with water in the mobile phase. chromforum.orgshimadzu.com However, methods have been developed for the analysis of succinic anhydride and its corresponding acid using HILIC (Hydrophilic Interaction Liquid Chromatography) with a mobile phase of acetonitrile and water. sielc.com Another approach for analyzing phthalic anhydride involves HPLC with a C8 column and a buffered mobile phase, where the anhydride is detected as its corresponding acid. google.com Supercritical fluid chromatography (SFC) has also been explored as an alternative to normal-phase LC for anhydride analysis, as it uses non-polar carbon dioxide as the mobile phase, reducing the risk of hydrolysis. shimadzu.com

Coupling LC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures containing this compound and its derivatives. LC-MS allows for the separation of components in a mixture followed by their detection and identification based on their mass-to-charge ratio. This is particularly valuable for analyzing reaction mixtures and identifying unknown products.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

When this compound is used as a monomer or comonomer in polymerization reactions, it is crucial to characterize the resulting polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of polymers. researchgate.netresearchgate.netresearchgate.netresearchgate.net

In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. amazonaws.com

GPC analysis provides key information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. researchgate.netnsf.gov This information is critical for understanding how reaction conditions affect the polymerization of this compound and for correlating the polymer's molecular characteristics with its physical properties.

Table 4: Information Obtained from GPC Analysis of Polymers

| Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). |

Advanced Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for a particular analytical method, such as gas chromatography (GC). researchgate.net For compounds like this compound, which may have limited volatility or thermal stability, derivatization can significantly improve peak shape, resolution, and detector response. gcms.cz The primary strategies involve acylation, silylation, and alkylation, which target the active hydrogen groups present in the molecule, especially after hydrolysis of the anhydride ring to the corresponding dicarboxylic acid. researchgate.net

Acylation Derivatization for Chromatographic Analysis

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, converting compounds with active hydrogens, such as carboxylic acids, into esters. researchgate.net This process is highly effective for increasing the volatility of polar compounds, making them amenable to GC analysis. researchgate.net While specific studies detailing the acylation of this compound are not prevalent, the general principles of anhydride chemistry apply. The anhydride ring can be opened, for instance, by reaction with an alcohol to form an ester-acid, which can then be further derivatized.

Acylation reagents commonly include acid anhydrides (like acetic anhydride or fluorinated anhydrides) and acyl halides. gcms.cz The use of fluorinated anhydrides is particularly advantageous as it introduces halogenated functionalities into the derivative, which enhances the response of electron capture detectors (ECD), allowing for trace-level analysis. gcms.cz

Table 1: Common Acylation Reagents and Their Applications

| Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| Acetic Anhydride | Acetates | General-purpose, effective for amines and phenols. mdpi.com |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamides/Trifluoroacetates | Highly volatile derivatives, suitable for FID and ECD. gcms.cz |

| Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyryl derivatives | Excellent for trace analysis with ECD. mdpi.com |

A typical acylation procedure involves heating the analyte with the reagent, often in the presence of a solvent like pyridine (B92270) or tetrahydrofuran to accept acidic byproducts. gcms.cz The progress of the reaction can be monitored by analyzing aliquots of the mixture chromatographically until the parent compound peak disappears and the derivative peak is maximized. gcms.cz

Silylation and Alkylation for Improved Volatility and Detectability

Silylation and alkylation are two other cornerstone derivatization techniques for GC analysis, designed to increase analyte volatility and thermal stability by replacing active hydrogens. weber.husigmaaldrich.com

Silylation is one of the most widely practiced derivatization methods, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH3)3. weber.husigmaaldrich.com For a compound like this compound, silylation would primarily target the carboxylic acid groups formed upon hydrolysis. Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. sigmaaldrich.com A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a common and powerful choice. sigmaaldrich.com For hindered functional groups, a catalyst such as trimethylchlorosilane (TMCS) is often added. sigmaaldrich.com

Alkylation involves replacing an acidic hydrogen with an alkyl group, such as a methyl or ethyl group. weber.hu This technique is particularly effective for converting carboxylic acids into their corresponding esters, which are significantly more volatile and exhibit better chromatographic behavior. weber.hu Alkylation reactions can also form ethers and N-alkylamines. weber.hu The choice of alkylating reagent often depends on the acidity of the active hydrogen; stronger reagents are needed for less acidic protons. arxiv.org A key advantage of alkylation is the high stability of the resulting derivatives, such as alkyl esters. arxiv.org

Table 2: Comparison of Silylation and Alkylation Derivatization

| Feature | Silylation | Alkylation |

|---|---|---|

| Primary Reagents | BSTFA, TMCS, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Methyl chloroformate (MCF), Diazomethane, Alkyl halides |

| Target Groups | -OH, -COOH, -NH, -SH weber.hu | Carboxylic acids, phenols, amines weber.hu |

| Key Benefit | Produces highly volatile and thermally stable derivatives. weber.hu | Forms very stable derivatives (esters, ethers). arxiv.org |

| Consideration | Derivatives can be sensitive to moisture. sigmaaldrich.com | May require harsher conditions depending on the reagent. arxiv.org |

For the analysis of anhydrides by GC-MS, a two-step derivatization may be employed. First, the anhydride ring is opened with a secondary amine (e.g., dimethylamine), and then the resulting carboxylic acid group is silylated with a reagent like BSTFA. chromforum.org This ensures complete derivatization and produces a stable compound suitable for analysis. chromforum.org

Thermal Analysis Techniques for Polymer and Composite Characterization

Thermal analysis techniques are indispensable for characterizing polymers and composites that incorporate this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on thermal transitions, stability, and composition. azom.comresearchgate.net